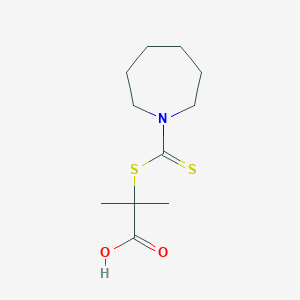

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid” is a chemical compound with the molecular formula C10H17NO2S2 and a molecular weight of 247.38 . It is a product used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H17NO2S2. This indicates that it contains 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.38 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Enantioselective Functionalization

The development of methods to enantioselectively functionalize the α-methylene C–H bonds of aza-heterocycles, including azepanes, is crucial, especially in drug discovery. A study by Jain et al. (2016) explored a palladium-catalyzed enantioselective α-C–H coupling of a range of amines, demonstrating high enantioselectivities and exclusive regioselectivity (Jain, Verma, Xia, & Yu, 2016).

Ionic Liquid Synthesis

Belhocine et al. (2011) used azepane as a starting material to synthesize a new family of room-temperature ionic liquids. This transformation mitigates the disposal of azepane, usually generated in large amounts in the polyamide industry (Belhocine et al., 2011).

Crystal Structure Analysis

The crystal structure of a product containing an azepane ring, specifically a fused tetracyclic system, was analyzed by Toze et al. (2015). This study contributes to understanding the molecular geometry and interactions of compounds with azepane rings (Toze et al., 2015).

Propionic Acid Recovery

Keshav et al. (2009) investigated the extraction of propionic acid using quaternary amine (Aliquat 336) in various diluents, demonstrating the potential for efficient recovery methods in industrial processes (Keshav, Chand, & Wasewar, 2009).

Coenzyme M Reductase System

Gunsalus et al. (1978) synthesized 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and investigated them as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum. This research provides insights into methane biosynthesis and its inhibition (Gunsalus, Romesser, & Wolfe, 1978).

Labeling of Polymers

Scales et al. (2006) reported a technique for labeling poly(N-isopropylacrylamide) with a fluorescent dye via maleimide-thiol coupling. This method is significant for bioimaging and tracking of polymer-based therapeutics (Scales, Convertine, & McCormick, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(azepane-1-carbothioylsulfanyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S2/c1-11(2,9(13)14)16-10(15)12-7-5-3-4-6-8-12/h3-8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCXAXDOANVCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC(=S)N1CCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2747858.png)

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2747859.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)

![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)

![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2747871.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide](/img/structure/B2747878.png)